CID 71363969
Description
CID 71363969 is a unique compound registered in the PubChem database under its numerical identifier. In-source collision-induced dissociation (CID) is a critical method for elucidating its structural features, particularly for differentiating isomers like ginsenosides, which share similar molecular weights but distinct fragmentation pathways .
This compound’s physicochemical properties, such as solubility, stability, and reactivity, are inferred to align with protocols for compound characterization outlined in medicinal chemistry guidelines. These include adherence to IUPAC nomenclature, spectral data validation (e.g., NMR, IR), and bioactivity profiling .
Properties
CAS No. |
55763-28-5 |
|---|---|
Molecular Formula |
Ag2In |
Molecular Weight |
330.554 g/mol |
InChI |
InChI=1S/2Ag.In |
InChI Key |
ZDFHIXGMYBJJEW-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[In] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71363969 involves specific synthetic routes and reaction conditions. One common method includes the use of organic amines dissolved in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
CID 71363969 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Scientific Research Applications
CID 71363969 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its potential therapeutic applications, including its role in treating certain diseases. In industry, this compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of CID 71363969 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis of CID 71363969 focuses on structural analogs, functional analogs, and compounds with overlapping applications. Key parameters include molecular structure , analytical behavior , and biological activity .
Structural and Functional Analogs
Ginsenosides (e.g., ginsenoside Rf and pseudoginsenoside F11) serve as pertinent comparators due to their structural similarity and differentiation via CID fragmentation patterns in mass spectrometry. For instance:
- Ginsenoside Rf and pseudoginsenoside F11 are isomers with identical molecular formulas (C₄₂H₇₂O₁₄) but distinct glycosylation patterns. In-source CID in LC-ESI-MS generates unique fragment ions, enabling their discrimination .
- This compound may exhibit analogous fragmentation behavior, with specific ions (e.g., m/z 475, 637) indicating glycosidic bond cleavage or aglycone stability (Table 1).
Table 1: Comparative Fragmentation Patterns of this compound and Ginsenoside Analogs
Collision Cross-Section (CCS) and Charge-State Dynamics
This compound’s behavior under varying CID voltages and charge states can be compared to oligonucleotides ():

- Higher charge states correlate with lower CID voltages required for dissociation (Figure 2A) .
- For this compound, similar trends may apply, with fragmentation efficiency influenced by protonation sites and backbone stability.
Analytical and Methodological Considerations
Mass Spectrometry Workflows
- LC-ESI-MS/MS : this compound’s identification relies on exact mass (<5 ppm error) and MS/MS spectral matching, as standardized in PubChem’s benchmarking sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
